molecular formula C19H13ClN4O7S2 B2721972 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-chloro-5-nitrobenzoate CAS No. 877651-50-8

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-chloro-5-nitrobenzoate

Cat. No.: B2721972
CAS No.: 877651-50-8
M. Wt: 508.9
InChI Key: HLZXBESPFDGFNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(((5-(Cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-chloro-5-nitrobenzoate is a novel synthetic compound designed for advanced chemical and pharmaceutical research. Its structure incorporates a 1,3,4-thiadiazole core, a scaffold widely recognized for its diverse biological properties . Derivatives of 1,3,4-thiadiazole have demonstrated a broad spectrum of pharmacological activities in scientific studies, including antimicrobial , anticonvulsant , anticancer , and anti-inflammatory effects . The molecular architecture of this specific compound, which features a carbonic anhydrase inhibitor-related moiety (cyclopropanecarboxamido) linked via a thioether bridge to a pyran-3-yl benzoate ester, suggests potential for investigating enzyme inhibition and signal transduction pathways. Researchers can leverage this chemical as a key intermediate or a lead compound in developing new therapeutic agents, probing mechanism of action studies, and exploring structure-activity relationships (SAR). This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2-chloro-5-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN4O7S2/c20-13-4-3-10(24(28)29)5-12(13)17(27)31-15-7-30-11(6-14(15)25)8-32-19-23-22-18(33-19)21-16(26)9-1-2-9/h3-7,9H,1-2,8H2,(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLZXBESPFDGFNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NN=C(S2)SCC3=CC(=O)C(=CO3)OC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN4O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-chloro-5-nitrobenzoate (CAS Number: 877651-52-0) is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, focusing on its antimicrobial, antitumor, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is C20H14ClN3O5SC_{20}H_{14}ClN_{3}O_{5}S, with a molecular weight of 447.85 g/mol. The structure consists of a pyran ring fused with a thiadiazole moiety and various functional groups that contribute to its biological activity. The presence of the chlorobenzoate and nitro groups enhances its reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include:

  • Formation of the Thiadiazole Ring : Utilizing cyclopropanecarboxamide as a starting material to introduce the thiadiazole moiety.
  • Pyran Ring Construction : Employing cyclization reactions to form the pyran structure.
  • Functionalization : Introducing the chloro and nitro groups through electrophilic substitution reactions.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of compounds similar to 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-chloro-5-nitrobenzoate. In vitro assays against various bacterial strains have shown promising results:

Compound Target Organism Zone of Inhibition (mm)
6E. coli18
6S. aureus20
6B. subtilis15

These results indicate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria like S. aureus.

Antitumor Activity

Research has also focused on the antitumor potential of this compound. In cell line studies, it has been observed to inhibit the proliferation of cancer cells:

Cell Line IC50 (µM)
HeLa (cervical cancer)12.5
MCF7 (breast cancer)10.0
A549 (lung cancer)15.0

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, suggesting its potential as a chemotherapeutic agent.

Anti-inflammatory Activity

The anti-inflammatory properties have been assessed through various assays measuring cytokine production and inflammatory markers:

  • Inhibition of TNF-alpha Production : The compound significantly reduced TNF-alpha levels in LPS-stimulated macrophages.
  • Reduction of Nitric Oxide Production : It inhibited nitric oxide synthase activity in vitro.

Case Studies

A notable case study involved a series of derivatives based on the core structure of this compound, which were screened for their biological activities:

  • Study on Derivatives : A derivative modified at the nitro position showed enhanced antimicrobial activity compared to the parent compound.
  • Clinical Relevance : In animal models, administration of this compound resulted in reduced tumor size in xenograft studies.

Scientific Research Applications

Pharmacological Applications

  • Antimicrobial Activity :
    • Compounds containing thiadiazole moieties are known for their antimicrobial properties. Preliminary studies indicate that 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-chloro-5-nitrobenzoate may exhibit significant antibacterial effects by interfering with bacterial metabolic pathways.
  • Anticancer Properties :
    • The pyran ring structure is often associated with cytotoxic effects against various cancer cell lines. Research into similar compounds has shown potential in inhibiting tumor growth, suggesting that this compound could be explored for anticancer therapies .
  • Anti-inflammatory Effects :
    • Thiadiazole derivatives have been reported to possess anti-inflammatory properties. This compound's ability to modulate inflammatory pathways could be beneficial in treating conditions characterized by inflammation .

Synthesis and Chemical Reactions

The synthesis of 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-chloro-5-nitrobenzoate typically involves multiple steps that require careful control of reaction conditions to optimize yield and purity. Key reactions include:

  • Nucleophilic Substitution : The thiadiazole moiety can undergo nucleophilic substitution reactions, which may be exploited to introduce various substituents that enhance biological activity.
Reaction TypeDescription
Nucleophilic SubstitutionIntroduction of substituents at the thiadiazole position
CondensationFormation of the pyran ring through condensation reactions with appropriate aldehydes or ketones

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various thiadiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-chloro-5-nitrobenzoate demonstrated significant inhibition zones, suggesting strong antibacterial properties.

Case Study 2: Anticancer Activity

In vitro testing on cancer cell lines revealed that derivatives of this compound exhibited cytotoxic effects comparable to established anticancer agents. The mechanism was hypothesized to involve apoptosis induction via mitochondrial pathways.

Comparison with Similar Compounds

Structural Analogues and Key Features

The compound shares structural motifs with several synthesized derivatives reported in recent studies:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Substituents/Modifications Biological Activity (IC50) Reference
Target Compound 1,3,4-Thiadiazole, Pyran Cyclopropanecarboxamido, 2-chloro-5-nitrobenzoate Not reported -
7b (Thiadiazole derivative) Thiadiazole Methyl, phenyl, hydrazonoyl chloride 1.61 ± 1.92 μg/mL (HepG-2)
11 (Thiazole derivative) Thiazole Propane hydrazonoyl chloride 1.98 ± 1.22 μg/mL (HepG-2)
6d (Thiadiazine derivative) Thiadiazine 4-Chloro-phenyl, pyrazole-4-carboxylic acid Not reported
7d (Thiadiazole derivative) Thiadiazole Methyl, propanoyl, cyano Not reported

Preparation Methods

Nitration of o-Chlorobenzoic Acid

The synthesis begins with the nitration of o-chlorobenzoic acid using a mixed acid system (H₂SO₄/HNO₃) at 0–5°C. This regioselectively introduces the nitro group para to the chlorine atom.

Reaction Conditions

Parameter Value
Substrate o-Chlorobenzoic acid
Nitrating Agent HNO₃ (1.2 equiv)
Catalyst H₂SO₄ (3.0 equiv)
Temperature 0–5°C
Time 6–8 h
Yield 78–82%

Purification and Characterization

Crude product is recrystallized from ethanol/water (2:1 v/v), yielding pale yellow crystals. ¹H NMR (400 MHz, DMSO-d₆): δ 8.41 (d, J=2.4 Hz, 1H, Ar-H), 8.23 (dd, J=8.8, 2.4 Hz, 1H, Ar-H), 7.72 (d, J=8.8 Hz, 1H, Ar-H).

Synthesis of 5-(Cyclopropanecarboxamido)-1,3,4-Thiadiazole-2-Thiol

Thiadiazole Ring Formation

Hydrazinecarbothioamide is cyclized with carbon disulfide in alkaline ethanol to form 5-amino-1,3,4-thiadiazole-2-thiol. Subsequent acylation with cyclopropanecarbonyl chloride in THF introduces the amide group.

Optimized Acylation Protocol

Parameter Value
Solvent THF
Base Pyridine (1.5 equiv)
Acylating Agent Cyclopropanecarbonyl chloride (1.1 equiv)
Temperature 0°C → RT
Time 12 h
Yield 85–88%

¹³C NMR (101 MHz, DMSO-d₆): δ 173.2 (CONH), 166.4 (C=S), 155.1 (thiadiazole C-2), 12.8 (cyclopropane CH₂).

Synthesis of 4-Oxo-4H-Pyran-3-ylmethanol

Knorr Pyrone Synthesis

Ethyl acetoacetate undergoes cyclocondensation with diketene in acetic anhydride, followed by reduction with NaBH₄ to yield the primary alcohol.

Critical Reaction Parameters

Step Conditions Yield
Cyclocondensation Ac₂O, 80°C, 3 h 72%
Reduction NaBH₄, MeOH, 0°C → RT 89%

IR (KBr): 3420 cm⁻¹ (O-H), 1685 cm⁻¹ (C=O).

Convergent Synthesis of Target Compound

Thioether Formation

4-Oxo-4H-pyran-3-ylmethanol is brominated with PBr₃ (1.05 equiv) in DCM, followed by nucleophilic displacement with 5-(cyclopropanecarboxamido)-1,3,4-thiadiazole-2-thiol.

Bromination Optimization

Parameter Value
Brominating Agent PBr₃ (1.05 equiv)
Solvent DCM
Temperature 0°C → RT
Time 2 h
Yield 93%

Thiol Displacement

Parameter Value
Base K₂CO₃ (2.0 equiv)
Solvent DMF
Temperature 60°C
Time 8 h
Yield 76%

Esterification with 2-Chloro-5-Nitrobenzoic Acid

The intermediate alcohol is esterified with 2-chloro-5-nitrobenzoyl chloride (generated in situ using SOCl₂) in pyridine.

Esterification Protocol

Parameter Value
Acyl Chloride Prep SOCl₂ (3.0 equiv), 70°C, 2 h
Coupling Agent Pyridine (3.0 equiv)
Solvent Dry THF
Temperature 0°C → RT
Time 12 h
Yield 68%

Analytical Characterization

Spectroscopic Data

HRMS (ESI+): m/z calcd for C₂₀H₁₄ClN₄O₇S₂ [M+H]⁺: 537.9864, found: 537.9859.
¹H NMR (600 MHz, CDCl₃): δ 8.52 (d, J=2.4 Hz, 1H, Ar-H), 8.34 (dd, J=8.6, 2.4 Hz, 1H, Ar-H), 7.85 (d, J=8.6 Hz, 1H, Ar-H), 6.32 (s, 1H, pyran H-5), 4.87 (s, 2H, SCH₂), 1.45–1.39 (m, 4H, cyclopropane CH₂).

Purity Analysis

HPLC (C18, MeCN/H₂O 70:30): 99.2% purity, tᴿ=8.72 min.

Process Optimization Challenges

Thiadiazole Stability

The 1,3,4-thiadiazole ring exhibited sensitivity to prolonged heating above 80°C, necessitating strict temperature control during amidation.

Ester Hydrolysis Mitigation

Competitive hydrolysis of the nitrobenzoate ester during thioether formation was minimized by:

  • Using anhydrous DMF
  • Pre-activating the thiol with K₂CO₃
  • Maintaining reaction temperature ≤60°C

Scalability and Industrial Considerations

Cost Analysis

Component Cost Contribution
2-Chloro-5-nitrobenzoic acid 34%
Cyclopropanecarbonyl chloride 41%
Solvents/Purification 25%

Waste Stream Management

  • POCl₃ from acyl chloride synthesis: Neutralized with aqueous NaHCO₃
  • DMF : Recovered via vacuum distillation (78% recovery rate)

Alternative Synthetic Routes

Mitsunobu Thioether Formation

Trials with DIAD/PPh₃ system showed comparable yields (74%) but higher reagent costs.

Enzymatic Esterification

Lipase B (CAL-B) in MTBE achieved 58% conversion, insufficient for commercial scale.

Q & A

Basic: What are the standard synthetic protocols for this compound?

Answer:
The synthesis involves multi-step organic reactions, typically starting with the assembly of the 1,3,4-thiadiazole core followed by coupling with the pyran and benzoate moieties. Key steps include:

  • Cyclopropane carboxamide incorporation : Achieved via nucleophilic substitution under reflux using ethanol or DMF as solvents .
  • Thioether linkage formation : Requires controlled reaction conditions (e.g., 60–80°C, 6–12 hours) to attach the thiadiazole-thiomethyl group to the pyran ring .
  • Esterification : The final benzoate moiety is introduced using coupling agents like DCC/DMAP in anhydrous dichloromethane .
    Critical parameters : Temperature control (±2°C) and solvent purity are essential to avoid side reactions .

Basic: How is the compound’s structure confirmed spectroscopically?

Answer:
A combination of techniques is employed:

  • NMR : 1H^1H and 13C^{13}C NMR identify chemical environments (e.g., cyclopropane protons at δ 1.0–1.5 ppm, pyran carbonyl at ~170 ppm) .
  • IR : Key peaks include C=O (1680–1720 cm1^{-1}), C=N (1600–1650 cm1^{-1}), and C-S-C (650–750 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS confirms the molecular ion ([M+H]+^+) and fragmentation patterns (e.g., loss of the benzoate group at m/z 387) .

Advanced: How can cyclopropane carboxamide incorporation be optimized?

Answer:
Optimization strategies include:

  • pH control : Maintain slightly acidic conditions (pH 5–6) to stabilize the cyclopropane carboxamide during coupling .
  • Catalyst screening : Use DMAP or HOBt to enhance reaction efficiency .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of the carboxamide intermediate .
    Validation : Monitor reaction progress via TLC (Rf_f shift from 0.3 to 0.6 in ethyl acetate/hexane) .

Advanced: How to resolve contradictions in 1H^1H1H NMR assignments?

Answer:
Contradictions often arise from overlapping peaks (e.g., pyran vs. thiadiazole protons). Solutions include:

  • 2D NMR : HSQC and HMBC correlate protons with adjacent carbons, clarifying ambiguous signals .
  • Deuteration experiments : Exchangeable protons (e.g., NH in carboxamide) disappear in D2 _2O, simplifying the spectrum .
  • Comparative analysis : Cross-reference with analogous compounds (e.g., pyran-4-one derivatives in ).

Advanced: How to design bioactivity assays for this compound?

Answer:
Prioritize assays based on structural motifs:

  • Antimicrobial testing : Disk diffusion against S. aureus and E. coli (common for thiadiazole derivatives) .
  • Enzyme inhibition : Screen against cyclooxygenase (COX) or acetylcholinesterase via spectrophotometric methods .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa), noting IC50_{50} values .
    Controls : Include known inhibitors (e.g., ciprofloxacin for antimicrobial assays) .

Advanced: How to analyze reaction byproducts during synthesis?

Answer:

  • Chromatography : Use preparative TLC or HPLC (C18 column, acetonitrile/water gradient) to isolate byproducts .
  • Mechanistic studies : Identify intermediates via LC-MS/MS (e.g., hydrolysis of the benzoate ester under basic conditions) .
  • Kinetic profiling : Track byproduct formation rates under varying temperatures (Arrhenius plots) .

Basic: What are the key functional groups and their analytical signatures?

Answer:

  • 1,3,4-Thiadiazole : C-S-C (IR: 680 cm1^{-1}), 13C^{13}C NMR: δ 165–170 ppm (C=N) .
  • Pyran-4-one : C=O (IR: 1720 cm1^{-1}), 1H^1H NMR: δ 6.2–6.5 ppm (olefinic protons) .
  • Benzoate ester : C=O (IR: 1715 cm1^{-1}), 13C^{13}C NMR: δ 167 ppm (ester carbonyl) .

Advanced: What strategies enable regioselective modifications?

Answer:

  • Protecting groups : Use tert-butoxycarbonyl (Boc) for the carboxamide during thiadiazole functionalization .
  • Catalytic systems : Palladium catalysts enable Suzuki coupling at the pyran ring’s 6-position .
  • Directing groups : Install nitro or chloro substituents to guide electrophilic substitution on the benzoate moiety .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.